molecular formula C7H12F2N2O B1450492 2-AMino-1-(4,4-difluoropiperidin-1-yl)ethanone CAS No. 1783441-58-6

2-AMino-1-(4,4-difluoropiperidin-1-yl)ethanone

Cat. No.: B1450492
CAS No.: 1783441-58-6
M. Wt: 178.18 g/mol
InChI Key: ZAILTSQNHCUFAH-UHFFFAOYSA-N
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Description

2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone (CAS 1783441-58-6) is a nitrogen-containing ketone derivative with a molar mass of 178.18 g/mol and the molecular formula C₇H₁₂F₂N₂O . Its structure combines a reactive amino-ethanone moiety with a fluorinated piperidine scaffold ; the 4,4-difluoropiperidine group is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making this compound a valuable intermediate in medicinal chemistry . This compound serves as a versatile chemical building block for the synthesis of more complex molecules . A prominent synthetic method involves the nucleophilic substitution of chloro-precursors with 4,4-difluoropiperidine, a reaction typically performed at room temperature and purified via column chromatography . Its synthetic utility is demonstrated in multi-step routes to develop potent enzyme inhibitors, where the 2-(4,4-difluoropiperidin-1-yl) substituent has been shown to help maintain high in vitro potency (IC⁵⁰ < 2.5 nM) . For pharmaceutical research, the compound can be further processed into stable crystalline forms, such as hydrates or tartrate salts, to improve handling and shelf-life . This product is intended For Research Use Only and is not intended for human or veterinary use .

Properties

IUPAC Name

2-amino-1-(4,4-difluoropiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O/c8-7(9)1-3-11(4-2-7)6(12)5-10/h1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAILTSQNHCUFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of Chloro-Precursors with 4,4-Difluoropiperidine

A prominent method involves the displacement of a chloro group on an ethanone derivative by 4,4-difluoropiperidine under mild conditions at room temperature, typically overnight stirring. The reaction mixture is then partitioned between organic solvents (e.g., dichloromethane) and aqueous solutions (e.g., sodium bicarbonate), followed by drying and purification via column chromatography to isolate the product.

This method ensures the efficient incorporation of the 4,4-difluoropiperidin-1-yl group with good yields and purity.

Multi-Step Synthesis via Nitro Group Reduction

Another approach includes the initial substitution of a chloro-precursor with 4,4-difluoropiperidine, followed by reduction of a nitro group to an aniline intermediate. This aniline can then be further elaborated to the target compound or related quinazoline derivatives.

  • Key steps:
    • Substitution of chloride with 4,4-difluoropiperidine
    • Nitro group reduction to amine
    • Further cyclization or functional group transformations

This route has been applied in the synthesis of potent enzyme inhibitors, demonstrating the versatility of the 4,4-difluoropiperidin-1-yl substituent.

Hydrate Formation and Salt Preparation

For pharmaceutical applications, the compound can be converted into stable crystalline forms, such as hydrates or tartrate salts, to improve stability and handling. For example, preparation of a 1.5 hydrate of a related salt involves dissolving the compound in ethanol with L-tartaric acid, followed by crystallization and drying, yielding high purity products with excellent recovery (~97.5%).

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Nucleophilic substitution 4,4-Difluoropiperidine, chloro-precursor Room temp, overnight stirring Not specified Simple, mild conditions, column chromatography purification
Multi-step synthesis with nitro reduction Nitro-substituted precursor, reducing agent Multiple steps, including substitution and reduction Moderate (e.g., 14.8% overall in related quinazoline synthesis) Enables further functionalization, used in enzyme inhibitor synthesis
Crystalline hydrate salt formation Compound + L-tartaric acid Ethanol solution, stirring, filtration ~97.5% Improves stability, pharmaceutical formulation relevance

Research Findings and Observations

  • Potency and Structural Tolerance: Compounds containing the 2-(4,4-difluoropiperidin-1-yl) substituent maintain high in vitro potency (IC50 < 2.5 nM) in enzyme inhibition assays, indicating that the synthetic incorporation of this moiety is both chemically feasible and pharmacologically beneficial.

  • Stability Considerations: The formation of hydrates and salts is crucial for pharmaceutical stability, with documented methods yielding crystalline forms that enhance shelf life and handling.

  • Synthetic Versatility: The nucleophilic substitution approach allows for the introduction of various amines, including 4,4-difluoropiperidine, morpholine, and piperidine derivatives, demonstrating the broad applicability of this synthetic strategy.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group and difluoropiperidine moiety play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 2-amino-1-(4,4-difluoropiperidin-1-yl)ethanone and structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents pKa (Predicted) Key Applications/Properties
2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone C₇H₁₂F₂N₂O 178.19 4,4-difluoropiperidinyl ~8.5* Enhanced metabolic stability, drug design
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 2-hydroxyphenyl N/A Synthesis intermediate
2-Amino-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone C₁₂H₁₄N₄OS 278.33 Benzo[d]thiazol-2-yl piperazinyl N/A Antiproliferative activity
2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone C₁₂H₁₅FN₃O 248.27 2-fluorophenyl piperazinyl N/A Psychoactive substance analogs
2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanone C₁₈H₂₉N₃O 303.44 Branched alkyl-amino-piperidinyl 8.58 Unspecified (pharmacological screening)

*Predicted pKa based on analogs with similar amine groups .

Key Observations:

Fluorination Effects: The 4,4-difluoropiperidinyl group in the target compound increases lipophilicity compared to hydroxylated (e.g., 2-hydroxyphenyl) or non-fluorinated piperidine/piperazine derivatives. Fluorine’s electron-withdrawing nature may also influence conformational rigidity and binding to biological targets .

Piperidine vs. Piperazine Scaffolds : Piperazine-based analogs (e.g., benzo[d]thiazol-2-yl derivatives) introduce additional hydrogen-bonding sites, which may enhance target affinity but reduce membrane permeability compared to piperidine systems .

Biological Activity

Overview

2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone is a synthetic compound with notable biological activity, particularly in the fields of oncology and neurology. This compound features a unique structure characterized by an amino group and a difluoropiperidine moiety, which contributes to its potential therapeutic applications. Research has indicated that it may act as an inhibitor of KIF18A, a protein associated with cancer cell proliferation and metastasis, making it a candidate for anticancer drug development.

Chemical Structure

The molecular formula of 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone is C7H12F2N2OC_7H_{12}F_2N_2O. The structural characteristics include:

  • Piperidine Ring : Substituted with two fluorine atoms.
  • Amino Group : Provides the compound with distinct reactivity.
  • Ethanone Moiety : Enhances its biological interactions.

The mechanism of action for 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone primarily involves its interaction with specific molecular targets. It is hypothesized to inhibit KIF18A, leading to reduced cell viability in various cancer cell lines. The presence of the difluoropiperidine structure enhances its binding affinity to biological targets, potentially influencing various biochemical pathways.

Anticancer Properties

In vitro studies have demonstrated that 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone exhibits significant cytotoxic effects against multiple cancer cell lines. For example:

Cell LineIC50 Value (µM)Reference
MDA-MB-2310.047
SUIT-20.021
HT-290.045

These values indicate that the compound is more potent than some established chemotherapeutics like cisplatin in certain contexts.

Apoptosis Induction

Studies suggest that treatment with 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone leads to increased apoptosis in cancer cells. Cell cycle analysis reveals that the compound causes a dose-dependent increase in sub-G1 phase cells, indicating enhanced apoptotic activity.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • KIF18A Inhibition : A study focusing on KIF18A inhibition revealed that treatment with 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone resulted in significant reductions in cell viability across various cancer cell lines, supporting its role as a potential anticancer agent .
  • Cytotoxicity Assessment : In another study assessing cytotoxicity against breast and colon cancer cell lines, the compound demonstrated superior activity compared to traditional chemotherapeutics, reinforcing its potential for further development .

Research Findings

Recent publications have detailed the synthesis and evaluation of various derivatives of 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone. These studies often focus on modifying the piperidine ring or ethanone moiety to enhance biological activity and selectivity against cancer cells.

Comparative Analysis

A comparative analysis of similar compounds indicates that the unique difluorination and amino substitution in 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone may confer enhanced biological properties compared to structurally related compounds:

Compound NameStructure TypeBiological Activity
2-Amino-N-(3-fluorophenyl)acetamideAromatic substitutionAntitumor activity
2-Amino-N-(4-methylpiperidin-1-yl)ethanamidePiperidine derivativeAntidepressant properties
2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone Difluorinated piperidineSignificant anticancer activity

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-1-(4,4-difluoropiperidin-1-yl)ethanone?

Answer:
A common approach involves reductive amination between 4,4-difluoropiperidine and a suitable α-keto precursor (e.g., 2-oxo-ethylamine derivatives). Key steps include:

  • Intermediate formation : React 4,4-difluoropiperidine with ethyl glyoxalate under anhydrous conditions to form the imine intermediate.
  • Reduction : Use sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C to reduce the imine to the amine while preserving stereochemistry .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol for high purity (>98%) .
    Safety : Handle intermediates in a fume hood due to potential toxicity; refer to SDS guidelines for handling fluorinated amines .

Basic: How can NMR and mass spectrometry be optimized to characterize this compound?

Answer:

  • 1H/13C NMR : Use deuterated DMSO to resolve signals from the difluoropiperidine ring (δ 3.2–3.8 ppm for piperidine protons; δ 120–125 ppm for CF2 in 13C). Assign the ethanone carbonyl at δ 205–210 ppm .
  • Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z 219 (M+H)+. Fragmentation patterns include loss of CO (Δ m/z 28) and cleavage of the piperidine ring .
  • Quantitative analysis : Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Use Gaussian 16 with the B3LYP/6-31G(d) basis set to model the electron-deficient carbonyl group and fluorine’s inductive effects. The LUMO map highlights electrophilic sites at the ethanone carbon .
  • Transition State Analysis : Simulate SN2 pathways at the α-carbon using QM/MM hybrid methods (e.g., ORCA). Predict activation energies to optimize reaction conditions (e.g., polar aprotic solvents like DMF) .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots) to resolve discrepancies .

Advanced: What strategies resolve contradictions in metabolic stability data for fluorinated piperidine derivatives?

Answer:

  • In vitro assays : Perform parallel cytochrome P450 (CYP3A4/2D6) inhibition studies using human liver microsomes. Compare half-life (t1/2) values under varied pH (6.8–7.4) and temperature (37°C vs. 25°C) .
  • Isotope Labeling : Use 18O-labeled water in hydrolysis experiments to track degradation pathways (e.g., amide vs. ester cleavage) .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by matrix effects in LC-MS/MS datasets .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a respirator (N95) if handling powdered forms .
  • Storage : Store at –20°C in amber vials under argon to prevent oxidation. Avoid contact with strong acids/bases due to HF release risk .
  • Spill management : Neutralize spills with calcium carbonate and dispose via hazardous waste protocols .

Advanced: How can chiral chromatography resolve enantiomeric impurities in the synthesis?

Answer:

  • Column selection : Use a Chiralpak IA-3 column (3 µm, 250 × 4.6 mm) with a mobile phase of hexane/isopropanol (85:15) at 1.0 mL/min .
  • Detection : Monitor enantiomers via circular dichroism (CD) at 220 nm or polarimetry.
  • Method validation : Achieve resolution (Rs > 2.0) by adjusting column temperature (25–35°C) and injection volume (5–20 µL) .

Advanced: What crystallographic techniques confirm the compound’s solid-state structure?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethyl acetate/pentane). Use SHELXL for refinement; expect space group P21/c with Z = 4. Key parameters: R1 < 0.05, wR2 < 0.12 .
  • Powder XRD : Compare experimental patterns with Mercury-simulated data to detect polymorphs .
  • Thermal analysis : Perform DSC/TGA to correlate crystal packing with melting point (predicted: 145–150°C) .

Advanced: How does fluorination impact the compound’s bioavailability in preclinical models?

Answer:

  • LogP determination : Measure partition coefficients (shake-flask method, octanol/water) to assess lipophilicity enhancement from CF2 groups (expected LogP: 1.8–2.2) .
  • Permeability assays : Use Caco-2 cell monolayers; compare apparent permeability (Papp) with non-fluorinated analogs. Fluorination typically increases Papp by 30–50% .
  • In vivo PK : Administer 10 mg/kg (IV/oral) in rodent models. Calculate AUC0–24h and bioavailability (F > 60% predicted due to fluorination) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-AMino-1-(4,4-difluoropiperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-AMino-1-(4,4-difluoropiperidin-1-yl)ethanone

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